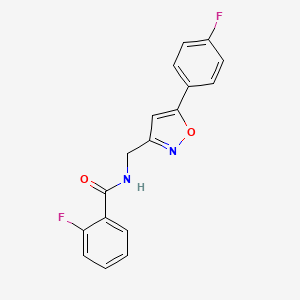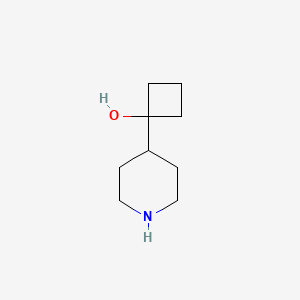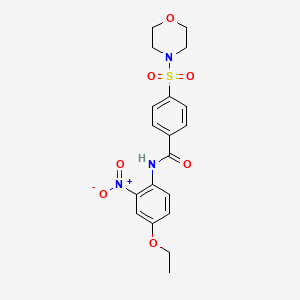![molecular formula C24H16FN3O2 B2869592 2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326930-25-9](/img/structure/B2869592.png)
2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16FN3O2 and its molecular weight is 397.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Compounds with similar structures have been investigated for their anticancer properties. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines, with some compounds exhibiting more potent inhibitory activities compared to 5-fluorouracil, a widely used chemotherapy drug (Fang et al., 2016). This suggests that derivatives of isoquinolin-1(2H)-one could potentially serve as leads for the development of new anticancer agents.
Antimicrobial and Antioxidant Activities
Research on quinoline and isoquinoline derivatives has shown promising antimicrobial and antioxidant activities. For example, a study synthesized and evaluated novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents, highlighting the broad therapeutic potential of these compounds (Farag et al., 2012). Although not directly related to the specific compound , this indicates the potential of isoquinoline derivatives in developing new antimicrobial and antioxidant agents.
Material Science and Photophysical Properties
Derivatives of isoquinoline have also found applications in material science, particularly in the development of fluorescent materials and chemosensors. For instance, benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and studied for their basic photophysical properties, demonstrating potential as yellow-green emitting fluorophores (Bojinov & Panova, 2007). This area of research suggests that isoquinoline derivatives can be valuable in creating new materials with specific luminescent properties.
作用機序
F3398-2250, also known as 2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one, is a novel oncology therapeutic with a unique mechanism of action .
Target of Action
The primary target of F3398-2250 is the energy metabolism of cancer cells . It specifically targets the processes that cancer cells rely on for their energy production .
Mode of Action
F3398-2250 disrupts the energy metabolism of cancer cells, leading to cancer cell death . It decreases GAPDH and aKGDH, two processes that cancer cells rely on for their energy production . This disruption causes a significant decrease in ATP, resulting in an oxidative and metabolic energy crisis for the cancer cell .
In addition to this, F3398-2250 also impacts nuclear factor-κB (NFκB), which affects cancer cells’ ability for protein synthesis and DNA transcription, thereby restricting cancer cell growth and proliferation .
Biochemical Pathways
The disruption of energy metabolism by F3398-2250 affects several biochemical pathways. The decrease in ATP activates AMPK and inhibits the transcription factor NFkB, generating metabolic stress . This leads to an increase in reactive oxygen species, generating oxidative stress .
Pharmacokinetics
The ADME properties of F3398-2250 and their impact on bioavailability are currently under investigation. Early phase 1 clinical data have demonstrated excellent safety in extensive preclinical studies .
Result of Action
The result of F3398-2250’s action is apoptotic cell death . The metabolic and oxidative stress brought on by the energy crisis created by F3398-2250 results in the death of the cancer cell .
Action Environment
The action, efficacy, and stability of F3398-2250 can be influenced by various environmental factors. These factors are currently under investigation. It is known that f3398-2250 is a tumor-type agnostic agent, delivering broad utility across cancer etiologies .
特性
IUPAC Name |
2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c1-15-7-2-3-10-18(15)22-26-23(30-27-22)21-14-28(17-9-6-8-16(25)13-17)24(29)20-12-5-4-11-19(20)21/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJGOOHSWFLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)
![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2869514.png)
![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)
![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2869524.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide hydrochloride](/img/structure/B2869529.png)

![2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2869531.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2869532.png)
